Product packaging for Dopamine 4-sulfate(Cat. No.:CAS No. 38339-02-5)

Dopamine 4-sulfate

Cat. No.: B1193901
CAS No.: 38339-02-5
M. Wt: 233.24 g/mol
InChI Key: DEKNNWJXAQTLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Generated codeGenerated codeGenerated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO5S B1193901 Dopamine 4-sulfate CAS No. 38339-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKNNWJXAQTLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20191702
Record name Dopamine 4-O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopamine 4-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38339-02-5
Record name Dopamine 4-O-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38339-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine 4-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopamine 4-O-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20191702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopamine 4-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

265 - 270.5 °C
Record name Dopamine 4-sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004148
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Enzymology of Dopamine 4 O Sulfate Formation

Cellular and Subcellular Localization of Sulfonation Processes

The sulfonation of dopamine (B1211576), leading to the formation of metabolites like dopamine 4-O-sulfate, occurs in various tissues, with a significant contribution from the gastrointestinal tract. The upper gastrointestinal tract is considered the primary site for the formation of circulating dopamine sulfate (B86663), due to the high expression of the responsible enzyme, SULT1A3, in this region. hmdb.ca This localized enzymatic activity establishes what is referred to as an "enzymatic gut-blood barrier," which plays a role in detoxifying exogenous dopamine and regulating the effects of endogenous dopamine.

Sulfotransferases, including SULT1A3, are generally classified into two main categories based on their subcellular localization: cytosolic sulfotransferases and membrane-bound sulfotransferases. frontiersin.org SULT1A3 is a cytosolic enzyme, meaning it functions within the cytoplasm of cells. sigmaaldrich.comsigmaaldrich.com Cytosolic sulfotransferases are known to sulfonate a variety of endogenous and exogenous compounds, including neurotransmitters such as dopamine, as well as bile acids, xenobiotics, and steroids. frontiersin.org

While the gastrointestinal tract is a major site, SULT1A3 is also present in other human tissues, including the brain. plos.org In the human brain, sulfonation is recognized as a significant phase II metabolism pathway for neurotransmitters. plos.org Studies have shown that dopamine 3-O-sulfate predominates over dopamine 4-O-sulfate in the human brain, consistent with the regioselectivity of SULT1A3. plos.org

The sulfate donor, PAPS, is synthesized by PAPS synthases. PAPS synthase 1 (PAPSS1) has been reported to localize to the nucleus in mammalian cells, while PAPS synthase 2 (PAPSS2) may localize to the cytoplasm in tissues where PAPSS1 levels are low. oup.com Furthermore, PAPS is actively transported into the Golgi apparatus, where sulfonation reactions catalyzed by membrane-bound sulfotransferases occur. frontiersin.org Although dopamine sulfonation by SULT1A3 primarily involves a cytosolic enzyme, the availability and transport of PAPS are crucial for these metabolic processes.

Metabolic Fates and Interconversion Dynamics of Dopamine 4 O Sulfate

In Vivo Metabolic Turnover and Clearance Pathways

In human blood circulation, dopamine (B1211576) predominantly exists in its sulfated forms, with dopamine sulfate (B86663) accounting for over 90% of total circulating dopamine hmdb.ca. Sulfonation is a significant metabolic pathway that impacts dopamine's interaction with its receptors hmdb.ca. Both dopamine 3-O-sulfate (DA-3-S) and dopamine 4-O-sulfate (DA-4-S) are found in human plasma and urine, with DA-3-S typically present at concentrations approximately tenfold higher than DA-4-S hmdb.caplos.org.

The vast majority of circulating dopamine sulfate is believed to originate from the upper gastrointestinal tract, which is also the primary site of expression for the enzyme responsible for its formation, aryl sulfotransferase (SULT1A3, EC 2.8.2.1) hmdb.caoup.com. This enzyme catalyzes the sulfonation of various endogenous and exogenous phenols and catechols, with dopamine being its most crucial endogenous substrate hmdb.ca. SULT1A3 exhibits a strong preference for the 3-hydroxy group of dopamine over the 4-hydroxy group, which provides a molecular explanation for the higher circulating levels of DA-3-S compared to DA-4-S in human blood hmdb.caresearchgate.net. Dopamine sulfate has a longer half-life, lasting a few hours, compared to unconjugated dopamine, which has a half-life of a few minutes nih.gov. Studies suggest that dopamine sulfate conjugation occurs before dopamine enters the bloodstream, with minimal formation from circulating dopamine nih.gov.

Potential for Deconjugation and Regeneration of Free Dopamine

While dopamine 4-O-sulfate is generally considered an inactive metabolite of dopamine caymanchem.com, the potential for its deconjugation back to free dopamine has been a subject of investigation. Deconjugation would imply the action of sulfatase enzymes to remove the sulfate group. However, in studies investigating the role of dopamine 4-O-sulfate as a precursor for norepinephrine (B1679862), no sulfatase activity was detected in the incubation medium nih.govcdnsciencepub.com. This suggests that direct deconjugation to free dopamine might not be a prominent pathway for dopamine 4-O-sulfate under certain conditions.

Role as a Putative Intermediate in Norepinephrine Biosynthesis

Dopamine 4-O-sulfate has been implicated as a putative intermediate in the biosynthesis of norepinephrine hmdb.canih.gov. This hypothesis centers on the action of dopamine beta-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine wikipedia.orgahajournals.org.

Research has demonstrated that dopamine beta-hydroxylase (DBH) can act on dopamine 4-O-sulfate to form free norepinephrine nih.govcdnsciencepub.com. An in vitro study involving the incubation of dopamine 4-O-sulfate with purified bovine dopamine beta-hydroxylase resulted in the production of free norepinephrine nih.govcdnsciencepub.com. This reaction was found to follow Michaelis-Menten kinetics, with an apparent Michaelis constant (Km) of 2.6 mM nih.govcdnsciencepub.com. The formation of norepinephrine was completely inhibited by fusaric acid, a known inhibitor of dopamine beta-hydroxylase, further supporting the enzyme's involvement nih.govcdnsciencepub.com. This suggests a potential pathway for norepinephrine synthesis from a sulfated dopamine conjugate, bypassing the need for initial deconjugation to free dopamine.

Table 1: Kinetic Parameters of Dopamine Beta-Hydroxylase Activity on Dopamine 4-O-Sulfate nih.govcdnsciencepub.com

ParameterValue
Apparent Km2.6 mM
Inhibition byFusaric Acid
Product FormedNorepinephrine

Comparative Analysis with Other Dopamine Metabolites (e.g., Glucuronides, Oxidative Products)

Dopamine undergoes various metabolic transformations, including sulfation, glucuronidation, and oxidative deamination, leading to a diverse array of metabolites.

Sulfation vs. Glucuronidation: Both sulfation and glucuronidation are Phase II conjugation reactions that occur in the central nervous system (CNS) and periphery nih.gov. While sulfation is a predominant metabolic pathway for dopamine, particularly in the gastrointestinal tract, glucuronidation also plays a role oup.comnih.gov. In humans, dopamine 3-O-sulfate is generally more abundant than dopamine 4-O-sulfate in both blood and brain samples hmdb.caplos.orgresearchgate.net. For dopamine itself, glucuronidation may predominate over sulfation in certain species and tissues, such as mouse and rat brains nih.gov. However, for other dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC), sulfation is the primary conjugation pathway in human and rat brains nih.gov.

Table 2: Relative Abundance of Dopamine Conjugates in Human Blood and Brain

MetaboliteRelative Abundance (Human Blood/Brain)Primary Enzyme (if known)
Dopamine 3-O-sulfatePredominant hmdb.caplos.orgSULT1A3 hmdb.caresearchgate.net
Dopamine 4-O-sulfateLower levels hmdb.caplos.orgSULT1A3 hmdb.cacaymanchem.com
Dopamine GlucuronidesPresent plos.orgnih.govUGT1A10 (periphery) nih.gov

Oxidative Products: Oxidative deamination, primarily catalyzed by monoamine oxidase (MAO), leads to the formation of 3,4-dihydroxyphenylacetaldehyde, which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) or 3,4-dihydroxyphenylethanol sigmaaldrich.cn. DOPAC can then be further metabolized by catechol-O-methyltransferase (COMT) to homovanillic acid (HVA) or undergo sulfation or glucuronidation nih.govsigmaaldrich.cn. 3-Methoxytyramine (3-MT) is another significant metabolite formed by the methylation of dopamine by COMT wikipedia.org. 3-MT can then be further metabolized by MAO to form homovanillic acid (HVA) wikipedia.org.

Unlike free dopamine, which is readily oxidized to potentially cytotoxic derivatives under physiological conditions, dopamine 4-O-sulfate exhibits resistance to autoxidation and does not react with strong oxidizing agents like sodium periodate (B1199274) ebi.ac.uk. This suggests that sulfation, particularly at the 4-O position, contributes to the stability of the dopamine molecule, preventing the formation of reactive oxygen species and neurotoxic compounds associated with dopamine oxidation nih.govebi.ac.uk.

Table 3: Key Dopamine Metabolic Pathways and Products

PathwayEnzyme(s) InvolvedPrimary MetabolitesNotes
SulfationSulfotransferases (SULTs), e.g., SULT1A3 hmdb.caoup.comDopamine 3-O-sulfate, Dopamine 4-O-sulfate hmdb.caMajor circulating form of dopamine hmdb.ca. DA-4-S is stable against autoxidation ebi.ac.uk.
GlucuronidationUDP-glucuronosyltransferases (UGTs), e.g., UGT1A10 nih.govDopamine glucuronides plos.orgnih.govLess prominent than sulfation for dopamine in some contexts nih.gov.
Oxidative DeaminationMonoamine Oxidase (MAO) nih.govsigmaaldrich.cn3,4-dihydroxyphenylacetic acid (DOPAC) sigmaaldrich.cnPrecursor to HVA sigmaaldrich.cn.
O-MethylationCatechol-O-methyltransferase (COMT) nih.govsigmaaldrich.cn3-Methoxytyramine (3-MT), Homovanillic acid (HVA) sigmaaldrich.cnwikipedia.orgHVA is a major end product of dopamine metabolism sigmaaldrich.cn.

Distribution Patterns and Transport Mechanisms of Dopamine 4 O Sulfate

Systemic and Tissue-Specific Distribution in Animal Models (e.g., Brain, Circulation, Peripheral Tissues)

Dopamine (B1211576) 4-O-sulfate is present in various tissues and biological fluids in animal models, albeit typically at lower concentrations than its regioisomer, dopamine 3-O-sulfate (DA-3-S) caymanchem.commedchemexpress.comhmdb.ca.

Circulation: In human plasma, the basal levels of DA-4-S have been measured. Early morning basal plasma levels of DA-4-S were reported as 3.2 ± 0.5 pmol/ml nih.gov. For comparison, DA-3-S levels were significantly higher at 13.8 ± 1.9 pmol/ml nih.gov. This indicates that DA-4-S constitutes approximately one-tenth of the concentration of DA-3-S in human plasma hmdb.ca.

Table 1: Basal Plasma Levels of Dopamine Sulfate (B86663) Isomers in Humans

CompoundBasal Plasma Level (pmol/ml, Mean ± S.E.M.)
Dopamine 3-O-sulfate (DA-3-S)13.8 ± 1.9 nih.gov
Dopamine 4-O-sulfate (DA-4-S)3.2 ± 0.5 nih.gov

Oral administration of dopamine or L-DOPA in humans significantly increases plasma levels of both DA-3-S and DA-4-S. For instance, oral dopamine (50 mg/body) increased DA-4-S levels to 466 ± 83 pmol/ml, while oral L-DOPA (250 mg/body) resulted in DA-4-S levels of 321 ± 76 pmol/ml nih.gov. Intravenous dopamine infusion (5 µg/kg/min for 30 min) led to a slight increase in DA-4-S to 25 ± 9 pmol/ml, whereas intravenous L-DOPA (25 mg/body) caused a more marked increase to 139 ± 40 pmol/ml nih.gov. These findings suggest that sulfation, particularly 3-O-sulfation, is a major metabolic pathway for both orally ingested dopamine and administered L-DOPA, with this sulfation process largely occurring in the gut wall nih.gov. The upper gastrointestinal tract is considered the primary site for the formation of circulating dopamine sulfate, acting as an enzymatic gut-blood barrier hmdb.ca.

Table 2: Plasma Levels of Dopamine Sulfate Isomers After Administration in Humans

Administration MethodCompoundPlasma Level (pmol/ml, Mean ± S.E.M.)
Oral Dopamine (50 mg/body)DA-3-S1807 ± 266 nih.gov
DA-4-S466 ± 83 nih.gov
Oral L-DOPA (250 mg/body)DA-3-S1674 ± 195 nih.gov
DA-4-S321 ± 76 nih.gov
IV Dopamine (5 µg/kg/min)DA-3-S110 ± 32 nih.gov
DA-4-S25 ± 9 nih.gov
IV L-DOPA (25 mg/body)DA-3-S691 ± 219 nih.gov
DA-4-S139 ± 40 nih.gov

Brain: Dopamine 4-O-sulfate has been detected in the human brain and cerebrospinal fluid caymanchem.comnih.govplos.orgcore.ac.uk. In rat brain, DA-4-S, along with DA-3-S, has been shown to displace sodium-independent [3H] GABA binding to synaptic membranes, suggesting an interaction with central GABA receptors nih.gov. While DA-4-S is found in the brain, its levels are generally lower than those of DA-3-S caymanchem.commedchemexpress.com. Studies in rats have shown that subcutaneous injections of C6-labelled DA-4-S lead to an increase in its concentration in brain microdialysis samples, indicating permeation through the blood-brain barrier plos.orgcore.ac.uk. However, the concentrations in plasma were substantially higher than in brain microdialysis samples, suggesting limited permeation plos.orgcore.ac.uk.

Peripheral Tissues: The sulfation of dopamine, which produces DA-4-S, occurs predominantly in the gastrointestinal tract, which is a major site of expression for the sulfotransferase enzyme SULT1A3 responsible for its formation hmdb.ca. This suggests a significant role of peripheral tissues, particularly the gut, in the systemic distribution of dopamine sulfates hmdb.caoup.com. Dopamine and its metabolites, including sulfate conjugates, are produced in substantial amounts by mesenteric organs (gastrointestinal tract, spleen, and pancreas), contributing significantly to the body's total dopamine production oup.com. In dog arteries, DA-3-S was detected, but DA-4-S was not found in either arteries or plasma in that specific study nih.gov.

Permeation and Exchange Across Biological Barriers

Permeability of the Blood-Brain Barrier by Dopamine Sulfate Regioisomers in Animal Models

Research in anesthetized rats using C6-labelled dopamine sulfate regioisomers (DA-3-S and DA-4-S) demonstrated that both compounds can permeate the blood-brain barrier (BBB) plos.orgcore.ac.uk. Following subcutaneous injections, brain concentrations of both C6-labelled DA-3-S and C6-labelled DA-4-S increased in microdialysis samples plos.orgcore.ac.uk. This permeation occurred even though unconjugated dopamine, injected simultaneously, did not cross the BBB, confirming the integrity of the barrier during the experiment plos.orgcore.ac.uk. Despite permeating the BBB, the extent of permeation for dopamine sulfates is considered small, as their concentrations in plasma remained considerably higher than in brain microdialysis samples plos.orgcore.ac.uk.

Investigation of Transport Mechanisms and Their Efficiency

The exact transport mechanisms facilitating the permeation of dopamine sulfates across the BBB are not fully elucidated, but active transport is a possibility plos.org. The fact that dopamine sulfates, which are polar molecules, can cross the BBB suggests the involvement of specific transporters rather than passive diffusion plos.orgresearchgate.net. However, studies monitoring for hydrolysis products of C6-labelled DA-S (such as C6-labelled dopamine or its common metabolites) in the brain after BBB permeation did not detect any such products plos.orgcore.ac.uk. This suggests that DA-S is either actively pumped back out of the brain into the peripheral circulation or undergoes unexpected metabolic pathways not typically monitored plos.orgcore.ac.uk.

Comparison of Distribution and Permeation with Dopamine 3-O-Sulfate

Dopamine 4-O-sulfate and dopamine 3-O-sulfate are the two primary sulfated regioisomers of dopamine hmdb.canih.gov. While both are significant, DA-3-S is consistently found at higher concentrations than DA-4-S in human plasma and brain caymanchem.commedchemexpress.comhmdb.canih.gov.

Concentration Differences: In human plasma, DA-3-S levels are typically several times higher than DA-4-S levels. For example, basal plasma levels showed DA-3-S at 13.8 ± 1.9 pmol/ml compared to 3.2 ± 0.5 pmol/ml for DA-4-S nih.gov. This disparity is attributed to the regioselective sulfonation by the enzyme SULT1A3, which preferentially sulfonates the 3-hydroxy group of dopamine over the 4-hydroxy group hmdb.caebi.ac.uk. In vitro kinetic studies with purified recombinant human SULT1A3 showed that while the apparent Michaelis constant (K_m) values for the formation of both isomers are similar (2.59 ± 1.06 µM for DA-3-S and 2.21 ± 0.764 µM for DA-4-S), the maximum velocity (V_max) for DA-3-S formation is approximately six times higher (344 ± 139 nmol/min/mg protein) than for DA-4-S formation (45.4 ± 16.5 nmol/min/mg protein) ebi.ac.uk.

Table 3: Enzyme Kinetic Parameters for Dopamine Sulfate Formation by SULT1A3

Isomer FormationApparent K_m (µM)V_max (nmol/min/mg protein)
Dopamine 3-O-sulfate2.59 ± 1.06 ebi.ac.uk344 ± 139 ebi.ac.uk
Dopamine 4-O-sulfate2.21 ± 0.764 ebi.ac.uk45.4 ± 16.5 ebi.ac.uk

Blood-Brain Barrier Permeation Efficiency: Despite the significant difference in their circulating concentrations, studies in rats indicate that DA-3-S and DA-4-S permeate the BBB with similar efficiency plos.orgcore.ac.uk. After subcutaneous injections of C6-labelled regioisomers, the concentrations of DA-3-S in rat brain and plasma were approximately three times higher than those of DA-4-S, mirroring their relative abundance in the peripheral circulation and suggesting comparable BBB permeability for both isomers plos.orgcore.ac.uk.

Table 4: Relative Concentrations and BBB Permeation of Dopamine Sulfate Isomers in Rat Brain and Plasma After Subcutaneous Injection

IsomerRelative Concentration (Brain)Relative Concentration (Plasma)BBB Permeation Efficiency
DA-3-S~3 times higher than DA-4-S plos.orgcore.ac.uk~3 times higher than DA-4-S plos.orgcore.ac.ukSimilar to DA-4-S plos.orgcore.ac.uk
DA-4-SLower than DA-3-S plos.orgcore.ac.ukLower than DA-3-S plos.orgcore.ac.ukSimilar to DA-3-S plos.orgcore.ac.uk

Metabolic Fate: Neither DA-3-S nor DA-4-S were found to be hydrolyzed back to dopamine or converted into common dopamine metabolites within the brain at detectable levels after crossing the BBB in rat models plos.orgcore.ac.uk. This implies that once in the brain, these sulfated conjugates may either be transported back out to the periphery or undergo other, unmonitored metabolic processes plos.orgcore.ac.uk.

Biological Roles and Physiological Implications in Experimental Models

Classification as an Inactive or Storage Form of Dopamine (B1211576)

Dopamine 4-O-sulfate is widely classified as an inactive metabolite of dopamine. caymanchem.commedchemexpress.com The process of sulfation, where a sulfo group is added to the dopamine molecule, is a key metabolic pathway that limits the binding of dopamine to its receptors. hmdb.ca This modification effectively renders it pharmacologically inert at typical physiological concentrations. ebi.ac.uk

The formation of dopamine 4-O-sulfate, along with its isomer dopamine 3-O-sulfate, represents a significant route for the disposition of dopamine. nih.gov In fact, over 95% of dopamine in human plasma exists in this sulfated form. wikipedia.org This extensive sulfation is thought to serve as a detoxification mechanism, particularly for dopamine ingested from food or produced during digestion. wikipedia.org The primary site for this sulfation is the gastrointestinal tract, which acts as an enzymatic barrier, converting dopamine to its less active sulfate (B86663) conjugate before it enters systemic circulation. hmdb.canih.gov

While generally considered inactive, the potential for dopamine 4-O-sulfate to be converted back to free dopamine suggests it may also function as a storage form. Studies have shown that some tissues possess arylsulfatase activity, an enzyme capable of hydrolyzing the sulfate bond, which could release active dopamine. nih.gov For instance, research on dog arteries indicated that while dopamine 3-O-sulfate was the predominant isomer and was not desulfated, exogenous dopamine 4-O-sulfate could be converted to free dopamine by arterial extracts. nih.gov This suggests a potential for localized reactivation of dopamine from its sulfated conjugate, though the physiological significance of this conversion remains an area of active investigation.

Modulation of Animal Behavior and Plasticity

Recent research has uncovered a role for dopamine sulfation, including the formation of dopamine 4-O-sulfate, in modulating behavior and plasticity in various animal models.

In the migratory locust (Locusta migratoria), a model known for its dramatic phase change from solitary to gregarious behavior, dopamine sulfation in the brain plays a crucial role in promoting aggregation. nih.govresearchgate.net Studies have shown that the sulfate conjugation of dopamine enhances the behavioral effects mediated by free dopamine, leading to more rapid and prominent changes towards aggregative behavior. nih.gov This process is dependent on the availability of the sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govnih.gov Inhibiting PAPS synthesis leads to a shift from gregarious to solitary behavior, while providing external PAPS promotes aggregation in solitary locusts. nih.govresearchgate.net This highlights the importance of the dopamine sulfation pathway in regulating this key behavioral plasticity. nih.gov

Similar findings in the nematode Caenorhabditis elegans suggest a broader role for sulfation in modulating social-like behaviors. nih.govresearchgate.net In C. elegans, dopamine is known to regulate various behaviors including locomotion and food response. frontiersin.orgbiorxiv.org Research indicates that sulfation may be a general mechanism for effectively regulating animal behavioral plasticity, potentially through the modification of neural networks. nih.govresearchgate.net

In mammalian models, the role of dopamine 4-O-sulfate in behavior is less direct. While dopamine itself is a key neurotransmitter in the brain, dopamine 4-O-sulfate has limited ability to cross the blood-brain barrier. plos.org However, some studies suggest it may still have neurological effects. For instance, intraventricular injections of dopamine sulfate have been shown to cause convulsions in conscious rats, an effect not seen with unconjugated dopamine. plos.org It has also been demonstrated that dopamine sulfate can bind to GABA receptors, but not to D1 or D2 dopamine receptors. plos.orgsigmaaldrich.com

Studies in rats have shown that after peripheral administration of labeled dopamine 4-O-sulfate, the compound can be detected in the brain, suggesting some level of permeation through the blood-brain barrier, possibly via an active transporter. plos.org However, the concentrations are significantly lower than in plasma, and there is no evidence of its hydrolysis back to dopamine within the brain. plos.org This suggests that any central effects of peripherally derived dopamine 4-O-sulfate are likely mediated by the sulfate conjugate itself, rather than by its conversion to free dopamine.

Influence on Peripheral Biological Systems (excluding human clinical studies)

Dopamine 4-O-sulfate also exerts effects on various peripheral systems in experimental models.

The cardiovascular effects of dopamine 4-O-sulfate appear to be species- and tissue-dependent. In anesthetized rabbits, intravenous administration of dopamine 4-O-sulfate did not produce significant changes in systemic blood pressure or heart rate. nih.gov Similarly, it had no effect on the contractile activity and heart rate of isolated perfused rat hearts when atria were removed. nih.govcapes.gov.br

However, in isolated perfused rat hearts with intact atria, dopamine 4-O-sulfate led to a significant improvement in developed tension, maximal rate of contraction, and maximal rate of relaxation. capes.gov.br Analysis of the effluent revealed that in the presence of the atria, dopamine 4-O-sulfate was converted to free dopamine and norepinephrine (B1679862), which were responsible for the positive inotropic effects. capes.gov.br This suggests that in some tissues, dopamine 4-O-sulfate can act as a precursor to active catecholamines. ebi.ac.uk

In contrast, studies on isolated rabbit renal and femoral arteries showed that dopamine 4-O-sulfate could induce contraction, although with a slower onset than dopamine itself. nih.gov This effect was not associated with conversion to free dopamine, suggesting a direct, albeit weak, vasoconstrictor action in certain vascular beds. nih.gov

The gastrointestinal tract is a major site of dopamine 4-O-sulfate production. hmdb.canih.gov Dopamine, whether from dietary sources or synthesized in the gut, is extensively sulfated, which is considered a detoxification mechanism. wikipedia.orgnih.gov This process is part of a "gut-blood barrier" that limits the systemic effects of ingested or locally produced dopamine. nih.gov In the context of the gastrointestinal system, dopamine itself has anti-inflammatory properties and modulates mucosal serotonin (B10506) levels. drugbank.commdpi.com The sulfation of dopamine is a key step in regulating its local availability and actions.

In the renal system, dopamine plays a role in increasing blood supply, glomerular filtration rate, and sodium excretion. wikipedia.org While much of the research focuses on free dopamine, the presence of dopamine sulfates in urine is well-documented. nih.govnih.gov In rats treated with L-DOPA, a precursor to dopamine, there was a significant increase in both free dopamine and dopamine sulfate in the urine. nih.gov However, within the kidney itself, the ratio of dopamine sulfate to free dopamine was lower compared to plasma, suggesting a complex interplay of synthesis, uptake, and excretion of both free and sulfated forms of dopamine within the renal system. nih.gov

Research Findings on Dopamine 4-O-Sulfate

Below is a table summarizing key research findings on the effects of Dopamine 4-O-Sulfate in various experimental models.

Experimental Model System/Behavior Studied Key Findings Reference(s)
Migratory Locust (Locusta migratoria)Aggregative BehaviorSulfate conjugation of dopamine in the brain enhances and promotes behavioral aggregation. nih.govresearchgate.net
Caenorhabditis elegansSocial-like BehaviorSulfation of neurotransmitters is suggested as a general mechanism for modulating behavioral plasticity. nih.govresearchgate.net
RatBehavioral PhenotypesIntraventricular injection of dopamine sulfate can cause convulsions; it binds to GABA receptors but not dopamine D1/D2 receptors. plos.org
Isolated Perfused Rat HeartCardiac ContractilityWith intact atria, it is converted to free dopamine and norepinephrine, causing positive inotropic effects. No effect when atria are removed. capes.gov.br
Isolated Rabbit ArteriesCardiovascular FunctionInduces slow contraction in renal and femoral arteries without conversion to free dopamine. nih.gov
Dog ArteriesDopamine MetabolismExogenous dopamine 4-O-sulfate can be desulfated to free dopamine by arterial extracts. nih.gov
RatGastrointestinal/Renal SystemsL-DOPA administration increases urinary excretion of both free dopamine and dopamine sulfate. nih.gov

Interactions with Dopaminergic Transporters and Receptors in Experimental Systems

The interaction of dopamine 4-O-sulfate with the primary proteins that govern dopaminergic neurotransmission—transporters and receptors—has been a subject of scientific investigation to understand its physiological relevance. As a major metabolite of dopamine, its potential to modulate the dopaminergic system is of significant interest. However, experimental findings indicate that the addition of a sulfate group at the 4-position of the dopamine molecule substantially curtails its ability to interact with these key regulatory proteins.

Receptor Binding Profile

Studies on the receptor binding characteristics of dopamine 4-O-sulfate have consistently demonstrated a significant lack of affinity for dopamine receptors. Sulfonation is recognized as a critical metabolic pathway that interferes with the ability of dopamine to bind to its receptors. hmdb.ca

Early in vitro research established that dopamine 4-O-sulfate does not bind to either D1 or D2 dopamine receptors. sigmaaldrich.com More specific investigations using rat striatal membranes confirmed these findings, showing that both dopamine 4-O-sulfate and its isomer, dopamine 3-O-sulfate, possess a highly reduced binding affinity for D2 dopamine receptors. This lack of interaction at the primary dopamine receptor subtypes underpins the general classification of dopamine 4-O-sulfate as a biologically inactive metabolite of dopamine. caymanchem.commedchemexpress.com There is a lack of specific binding data in the reviewed literature regarding the interaction of dopamine 4-O-sulfate with D3, D4, or D5 receptors.

Table 1: Binding Affinity of Dopamine 4-O-Sulfate at Dopamine Receptors This table is interactive. Click on the headers to sort the data.

Compound Receptor Subtype Species/Tissue Finding Reference
Dopamine 4-O-Sulfate D1 - No binding observed. sigmaaldrich.com
Dopamine 4-O-Sulfate D2 - No binding observed. sigmaaldrich.com
Dopamine 4-O-Sulfate D2 Rat Striatal Membranes Highly reduced binding affinity. hmdb.ca
Dopamine 3-O-Sulfate D2 Rat Striatal Membranes Highly reduced binding affinity. hmdb.ca

Interactions with Monoamine Transporters

The clearance of dopamine from the synaptic cleft is primarily mediated by the dopamine transporter (DAT), with the norepinephrine transporter (NET) and serotonin transporter (SERT) also playing roles in certain brain regions. frontiersin.orgnih.govoup.com These transporters are crucial for terminating dopaminergic signaling.

Table 2: Interaction of Dopamine 4-O-Sulfate with Monoamine Transporters This table is interactive. Click on the headers to sort the data.

Compound Transporter Interaction Type Finding in Experimental Systems Reference
Dopamine 4-O-Sulfate Dopamine Transporter (DAT) Substrate/Inhibitor No significant interaction reported in the reviewed literature. N/A
Dopamine 4-O-Sulfate Norepinephrine Transporter (NET) Substrate/Inhibitor No significant interaction reported in the reviewed literature. N/A
Dopamine 4-O-Sulfate Serotonin Transporter (SERT) Substrate/Inhibitor No significant interaction reported in the reviewed literature. N/A

Advanced Analytical Methodologies for Dopamine 4 O Sulfate Research

High-Resolution Chromatographic Separation Techniques

High-resolution chromatographic techniques are fundamental for isolating dopamine (B1211576) 4-O-sulfate from complex biological samples and distinguishing it from closely related compounds, especially its regioisomers.

Ultra-Performance Liquid Chromatography (UPLC) is a powerful technique employed for the high-resolution separation of dopamine 4-O-sulfate, particularly from its regioisomer, dopamine 3-O-sulfate. UPLC methods have demonstrated high separation resolution for these analytes. For instance, a UPLC-MS/MS method was developed that successfully separated dopamine 3-O-sulfate (DA-3-O-S) and dopamine 4-O-sulfate (DA-4-O-S) in human brain microdialysis and cerebrospinal fluid samples. nih.gov, caymanchem.com, mitoproteome.org, wikidata.org This high resolution is critical because dopamine 3-O-sulfate often predominates over dopamine 4-O-sulfate in human biological fluids. mitoproteome.org

The UPLC system can achieve excellent specificity, with blank samples showing no analyte peaks, indicating minimal memory effects. nih.gov, caymanchem.com Mobile phases typically involve aqueous solutions with modifiers, and specialized columns like the ZIC-CHILIC column (2.1 × 150 mm, 3 μm) with a guard column have been utilized for hydrophilic interaction liquid chromatography (HILIC) separation, which is suitable for polar compounds like dopamine sulfates. ebi.ac.uk

High-Performance Liquid Chromatography (HPLC) remains a cornerstone in the analytical workflow for dopamine 4-O-sulfate. It is extensively used for the isolation, measurement, and characterization of dopamine sulfate (B86663) isomers. Early methods described the chemical synthesis of dopamine sulfate isomers and their isolation using anion-exchange column chromatography. uni.lu, The identities of the separated isomers were then confirmed by techniques such as gas chromatography coupled with mass spectrometry.

HPLC methods have been developed for the determination of dopamine 3-O-sulfate and dopamine 4-O-sulfate in human plasma and urine, often employing anion exchangers combined with post-column hydrolysis and fluorimetric detection. These methods can achieve detection limits as low as 0.3 pmol for both isomers. Furthermore, reversed-phase HPLC and core-shell mixed-mode columns have been explored for efficient separation of neurotransmitters, including dopamine and its metabolites, offering compatibility with mass spectrometry.,

Spectroscopic Characterization for Structural Elucidation (e.g., Nuclear Magnetic Resonance)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation and confirmation of dopamine 4-O-sulfate. NMR provides detailed information about the molecular structure, including the connectivity of atoms and the position of functional groups.

For dopamine O-sulfates, NMR spectroscopy, especially high-field nuclear magnetic resonance, is critical for unequivocally characterizing the position of the sulfate group and distinguishing between isomers such as dopamine 3-O-sulfate and dopamine 4-O-sulfate. uni.lu, The chemical sulfonation of dopamine can yield multiple products, and NMR is essential for identifying and characterizing these derivatives, including the precise location of the sulfate moiety. When combined with high-performance liquid chromatography, NMR techniques enable the definitive separation and characterization of dopamine 4-O-sulfate and its related derivatives, ensuring the purity and identity of synthesized or isolated compounds.,

Method Validation and Performance Metrics in Research Settings

Rigorous validation of analytical methods is critical to ensure the reliability and accuracy of quantitative measurements of dopamine 4-O-sulfate and related compounds in complex biological samples. Key performance metrics assessed during method validation typically include limits of detection (LOD) and quantification (LOQ), linearity, specificity, and repeatability.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is characterized by its LOD and LOQ. For the determination of dopamine 4-O-sulfate and other neurotransmitter metabolites using UPLC-MS/MS, LODs are typically established based on a signal-to-noise (S/N) ratio of 3. LOQs, on the other hand, require an S/N ratio of at least 10, with a maximum deviation of 20% from the linearity curve nih.govperflavory.comresearchgate.netwikipedia.org.

Analyte (Ionization Mode) LOD (nM) LOQ (nM)
DA-3-O-S (Negative) 0.3–25 Not specified, but S/N ≥ 10 nih.govwikipedia.org
DA-4-O-S (Negative) 0.3–25 Not specified, but S/N ≥ 10 nih.govwikipedia.org
DA (Positive) 0.02–0.40 Not specified, but S/N ≥ 10 nih.gov
5-HT (Positive) 0.02–0.40 Not specified, but S/N ≥ 10 nih.gov
HVA (Negative) 0.3–25 Not specified, but S/N ≥ 10 nih.govwikipedia.org
DOPAC (Negative) 0.3–25 Not specified, but S/N ≥ 10 nih.govwikipedia.org
5-HIAA (Negative) 0.3–25 Not specified, but S/N ≥ 10 nih.govwikipedia.org

Linearity, Specificity, and Repeatability Assessments

Linearity: The linearity of an analytical method assesses the proportional relationship between the analyte concentration and the instrument response, which is crucial for accurate quantification. Calibration curves for UPLC-MS/MS methods used in the analysis of dopamine 4-O-sulfate and related compounds typically demonstrate high linearity, with correlation coefficients (r²) consistently exceeding 0.995 or 0.996 nih.govperflavory.comresearchgate.netwikipedia.org. This high correlation indicates a strong linear relationship across the tested concentration ranges, enabling reliable quantification.

Specificity: Specificity ensures that the method accurately measures the target analyte without interference from other components in the biological matrix or from co-eluting compounds, including structural isomers. For instance, UPLC-MS/MS methods have demonstrated high separation resolution, enabling the distinct separation of regioisomers such as dopamine 3-O-sulfate and dopamine 4-O-sulfate nih.gov. Specificity is often verified by comparing chromatograms of blank samples (e.g., Ringer's solution) with spiked samples. The absence of analyte peaks in blank samples confirms good specificity and the lack of memory effects nih.gov.

Repeatability: Repeatability, or within-day precision, measures the consistency of results when the same sample is analyzed multiple times under identical conditions. Studies evaluating the repeatability of UPLC-MS/MS methods for dopamine 4-O-sulfate and other neurotransmitter metabolites have reported relative standard deviations (% RSD) below 15% perflavory.com. For example, within-day repeatability was assessed at concentration levels of 10 and/or 100 nM, demonstrating the method's consistent performance nih.govwikipedia.org. This level of repeatability signifies a robust and reliable analytical procedure for research applications.

Performance Metric Assessment Criteria / Findings
Linearity (r²) >0.995 or >0.996 for calibration curves nih.govperflavory.comresearchgate.netwikipedia.org
Specificity Good, no analyte peaks in blank samples; separation of regioisomers (e.g., DA-3-O-S and DA-4-O-S) nih.gov
Repeatability (% RSD) Below 15% (e.g., at 10 and/or 100 nM concentrations) nih.govperflavory.comwikipedia.org

Sample Preparation Strategies for Biological Matrices (e.g., Microdialysis, Tissue Homogenates, Biofluids)

Effective sample preparation is a critical step in the analysis of dopamine 4-O-sulfate from biological matrices, as it directly influences the accuracy and quality of the subsequent analytical data. The primary objectives of sample preparation are to efficiently extract the target metabolites while removing interfering substances and minimizing chemical and biochemical transformations daneshyari.com.

For the analysis of dopamine 4-O-sulfate and its related compounds, various biological matrices are commonly utilized, including human brain microdialysis samples, cerebrospinal fluid (CSF), and potentially tissue homogenates and other biofluids nih.govwikipedia.orgdaneshyari.com.

General Principles for Biological Sample Preparation:

Immediate Quenching and Low-Temperature Processing: To prevent enzymatic degradation and chemical changes, sample homogenization and extraction should ideally be performed at low temperatures immediately after sample collection or thawing of frozen samples. Rapid quenching of metabolic activity is crucial to preserve the integrity of the analytes daneshyari.com.

Metabolite Extraction: The selection of an appropriate extraction method is dependent on the characteristics of the biological sample. Solid-liquid extraction is typically employed for solid samples, while liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common choices for liquid samples daneshyari.com. For complex matrices like brain tissue, techniques such as direct analyte-probed nanoextraction (DAPNe) can be used for spatially resolved analysis. However, it is noted that repeatability can be poor without isotopically labeled standards or an integrated liquid chromatography separation step researchgate.net.

Specific Strategies for Relevant Biological Matrices:

Microdialysis Samples: Microdialysis is a technique used to collect analytes from the extracellular fluid of tissues, such as the brain. For dopamine 4-O-sulfate research, human brain microdialysis samples are frequently analyzed. These samples are typically collected in solutions like Ringer's solution, which are then directly subjected to UPLC-MS/MS analysis nih.govperflavory.comresearchgate.netwikipedia.org. A notable advantage of modern UPLC-MS/MS methods for microdialysis samples is the ability to directly analyze intact phase II metabolites, such as sulfate and glucuronide conjugates, without a prior hydrolysis step nih.govwikipedia.org.

Cerebrospinal Fluid (CSF) Samples: CSF samples, including ventricular and lumbar CSF, are also utilized for the determination of dopamine 4-O-sulfate and other neurotransmitter metabolites. Similar to microdialysis samples, these biofluids can be directly analyzed using validated UPLC-MS/MS methods, often requiring minimal preparation to maintain the integrity of the conjugates nih.govwikipedia.org.

Tissue Homogenates: While the provided sources primarily focus on microdialysis and CSF for DA-4-O-S, the general principles for tissue homogenates involve efficient metabolite extraction. This often includes homogenization at low temperatures and subsequent extraction steps to isolate the analytes of interest from the complex tissue matrix daneshyari.com. The use of internal standards, particularly isotopically labeled ones, is critical for improving the precision and repeatability of analyses in tissue homogenates researchgate.net. Incorporating a liquid chromatography separation step prior to mass spectrometry is beneficial for reducing matrix interferences and separating isomeric compounds in homogenized samples researchgate.net.

Other Biofluids (e.g., Plasma, Urine): Although not explicitly detailed for DA-4-O-S in the provided snippets, the general principles of biofluid preparation for metabolomics apply to samples like plasma and urine. This typically involves techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to clean up the sample and concentrate the analytes before chromatographic and mass spectrometric analysis daneshyari.com. Urine, for instance, is considered to offer a broader metabolomic profile and a longer "memory" compared to blood or plasma daneshyari.com.

The development of direct analytical methods that circumvent hydrolysis steps is particularly valuable, as it allows for the analysis of intact phase II metabolites and the differentiation of regioisomers like DA-3-O-sulfate and DA-4-O-sulfate, thereby providing a more comprehensive understanding of dopamine metabolism nih.govwikipedia.org.

Comparative Research on Dopamine 3 O Sulfate and Dopamine 4 O Sulfate Regioisomers

Differential Biological Levels and Prevalence in Various Tissues and Biofluids

The distribution of dopamine (B1211576) 3-O-sulfate and dopamine 4-O-sulfate is markedly different throughout the body. In human circulation, dopamine is found predominantly in its sulfated forms, which account for over 90% of total dopamine. hmdb.cahmdb.ca Among these, dopamine 3-O-sulfate is the more abundant isomer, with concentrations in plasma being approximately 10 times higher than those of dopamine 4-O-sulfate. hmdb.cahmdb.ca

Studies have quantified the levels of these isomers in various biofluids. In normal subjects, plasma levels of dopamine 3-O-sulfate are around 26.5 pmol/ml, while dopamine 4-O-sulfate levels are about 2.68 pmol/ml. nih.govebi.ac.uk This trend is mirrored in urine, with excretion rates of 1.73 nmol/min for dopamine 3-O-sulfate and 0.27 nmol/min for dopamine 4-O-sulfate. nih.govebi.ac.uk

In the human brain, dopamine 3-O-sulfate is also the predominant isomer. nih.govplos.org Analysis of human brain microdialysis and cerebrospinal fluid (CSF) samples has consistently detected dopamine 3-O-sulfate, while dopamine 4-O-sulfate is often found at much lower levels or is undetectable. plos.orgmedchemexpress.comcore.ac.uk Specifically, in one study, dopamine 3-O-sulfate was identified in all ventricular CSF samples, whereas dopamine 4-O-sulfate was only detected in one sample. core.ac.uk Research in dogs has shown the presence of dopamine 3-O-sulfate in peripheral arteries, but dopamine 4-O-sulfate was not found in either the arteries or the plasma. nih.gov

The vast majority of circulating dopamine sulfates are believed to originate from the upper gastrointestinal tract. hmdb.canih.gov This is the primary site of expression for the enzyme responsible for their formation. hmdb.ca

Table 1: Comparative Levels of Dopamine 3-O-Sulfate and Dopamine 4-O-Sulfate in Human Biofluids

Biofluid Dopamine 3-O-Sulfate Dopamine 4-O-Sulfate Reference
Plasma ~26.5 pmol/ml ~2.68 pmol/ml nih.govebi.ac.uk
Urine (Excretion Rate) ~1.73 nmol/min ~0.27 nmol/min nih.govebi.ac.uk

Contrasting Metabolic Stability and Susceptibility to Enzymatic Action

The two dopamine sulfate (B86663) isomers display notable differences in their metabolic stability and how they are processed by enzymes. Dopamine 4-O-sulfate is reported to be resistant to autoxidation and is considered a stable metabolite of dopamine. ebi.ac.uk

The enzyme primarily responsible for the sulfation of dopamine is sulfotransferase 1A3 (SULT1A3). medchemexpress.comnih.gov This enzyme exhibits a strong preference for the 3-hydroxy group of dopamine over the 4-hydroxy group, a key factor in the prevalence of dopamine 3-O-sulfate. hmdb.cahmdb.ca While both isomers are formed by SULT1A3, the enzyme's regioselectivity heavily favors the 3-O-sulfate form. medchemexpress.comcaymanchem.commdpi.com

Regarding their breakdown, studies on arylsulfatase activity in dog arteries revealed that exogenous dopamine 4-O-sulfate could be desulfated. nih.gov However, dopamine 3-O-sulfate, the predominant isomer in the artery, was not broken down by the arterial extract. nih.gov This suggests differences in their susceptibility to desulfation enzymes in certain tissues.

Furthermore, the potential for these sulfated forms to act as precursors for other catecholamines has been investigated. Neither dopamine 3-O-sulfate nor dopamine 4-O-sulfate were found to be substrates for dopamine-beta-hydroxylase, the enzyme that converts dopamine to norepinephrine (B1679862). nih.gov However, one study did report that incubation of dopamine-4-O-sulfate with purified bovine dopamine-beta-hydroxylase resulted in the formation of free norepinephrine. ebi.ac.uk Additionally, neither isomer served as an alternate substrate for phenylethanolamine-N-methyltransferase, the enzyme that converts norepinephrine to epinephrine. nih.gov Dopamine 3-O-sulfate was found to slightly inhibit dopamine-beta-hydroxylase. nih.gov

Divergent Biological Activities and Functional Roles

While often considered inactive metabolites, emerging research suggests that dopamine sulfate isomers may possess distinct biological activities. Dopamine 4-O-sulfate has been shown to have hypotensive effects in anesthetized rats. clinisciences.com It has also been reported to bind to the GABA receptor, but not to D1 or D2 dopamine receptors. plos.org

In contrast, dopamine 3-O-sulfate has been shown to have an inhibitory effect on aldosterone (B195564) secretion in bovine cells in vitro. plos.org It is generally considered that both dopamine 3-O-sulfate and dopamine 4-O-sulfate have significantly reduced binding affinity to dopamine D2 receptors compared to dopamine itself. nih.gov

One intriguing potential role for dopamine 4-O-sulfate is as a precursor for free norepinephrine. ebi.ac.uk The conversion of dopamine 4-O-sulfate to norepinephrine by dopamine-beta-hydroxylase has been demonstrated in vitro. ebi.ac.uk The sulfated forms of dopamine may also serve as a transport form of dopamine, which could then be released within cells. nih.gov

Implications of Regioselective Sulfonation for Dopamine Homeostasis

The regioselective sulfonation of dopamine, predominantly at the 3-position, has significant implications for dopamine homeostasis. Sulfonation is a major metabolic pathway that influences the bioavailability of dopamine by preventing its binding to receptors. hmdb.cahmdb.ca The enzyme SULT1A3, with its strong preference for the 3-hydroxy group, plays a crucial role in regulating the levels of active dopamine. hmdb.cahmdb.canih.gov

The expression of SULT1A3 is highest in the gastrointestinal tract, which is also a major site of dopamine production. nih.gov This suggests that sulfonation is a key mechanism for inactivating dietary dopamine and dopamine produced in the gut. wikipedia.org

The differential stability and biological activities of the two isomers imply that regioselective sulfonation is not merely a simple inactivation step. The predominance of the more stable dopamine 3-O-sulfate and the potential for dopamine 4-O-sulfate to be converted to norepinephrine suggest a more complex regulatory system. ebi.ac.uknih.gov This regioselectivity ensures that the majority of sulfated dopamine is in a more stable form, while a smaller, potentially more reactive pool of dopamine 4-O-sulfate exists. This balance could be crucial for fine-tuning dopaminergic and noradrenergic signaling.

Future Directions and Emerging Research Avenues for Dopamine 4 O Sulfate

Elucidating Novel Enzymatic Pathways and Regulatory Mechanisms

The formation of dopamine (B1211576) 4-O-sulfate is primarily catalyzed by sulfotransferase enzymes, particularly SULT1A3. caymanchem.comnih.gov Future research will likely focus on identifying and characterizing other potential enzymatic pathways involved in its synthesis and degradation. While sulfation is the major conjugation pathway for dopamine, the possibility of other modifications to dopamine 4-O-sulfate itself remains an open area of investigation.

A key area of emerging research is the regulation of the enzymes responsible for dopamine sulfation. Studies have shown that dopamine can induce the expression of SULT1A3, suggesting a feedback mechanism that could protect neuronal cells from dopamine-induced toxicity. nih.gov This induction appears to be mediated through the D1 dopamine receptor and the NMDA receptor, involving ERK1/2 phosphorylation and calcineurin activation. nih.gov

Further investigation into the transcriptional and post-translational regulation of SULT1A3 and any newly discovered enzymes will be crucial. Understanding how these pathways are controlled in different tissues and under various physiological and pathological conditions will provide deeper insights into the functional significance of dopamine 4-O-sulfate. For instance, research in locusts has revealed that the biosynthesis of the sulfate (B86663) donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), is a key regulatory step in dopamine sulfation and influences aggregative behavior. nih.govnih.gov

Advanced Studies on Transport Mechanisms Across Biological Barriers

The ability of dopamine 4-O-sulfate to cross biological barriers, particularly the blood-brain barrier (BBB), is a critical area of ongoing research. While dopamine itself does not readily cross the BBB, studies in rats have demonstrated that both dopamine 3-O-sulfate and dopamine 4-O-sulfate can permeate this barrier, albeit to a small extent. plos.orgnih.govhelsinki.fi This suggests that dopamine sulfate in the brain could originate from peripheral sources.

The exact mechanisms governing this transport are not yet fully understood. It is hypothesized that carrier-mediated transport systems, such as organic anion transporters (OATP/Oatp), may be involved, as is the case for other sulfate conjugates like dehydroepiandrosterone (B1670201) sulfate (DHEA-S). plos.orgnih.gov Future studies should aim to identify the specific transporters responsible for the influx and efflux of dopamine 4-O-sulfate across the BBB and other biological membranes.

Advanced in vitro models of the BBB and in vivo imaging techniques could be employed to visualize and quantify the transport of dopamine 4-O-sulfate in real-time. Elucidating these transport mechanisms is essential for understanding the compound's distribution and potential central nervous system effects.

Deeper Investigation into Its Role in Complex Biological Networks beyond Simple Metabolism

Traditionally viewed as a simple metabolic end-product, recent evidence suggests that dopamine 4-O-sulfate may play a more active role in complex biological networks. A compelling example comes from research on migratory locusts, where the sulfation of dopamine in the brain has been shown to regulate aggregative behavior. nih.govnih.gov This finding indicates that dopamine sulfation is not merely a detoxification pathway but can be a mechanism for modulating neuronal circuits and behavior.

The potential for dopamine 4-O-sulfate to interact with various receptors and signaling pathways warrants further exploration. While it shows little to no affinity for dopamine D1 and D2 receptors, plos.orgnih.gov some studies have suggested it may bind to GABA receptors. plos.orgnih.gov Future research should systematically screen dopamine 4-O-sulfate against a wide array of receptors and signaling molecules to uncover potential biological targets.

Moreover, the interplay between dopamine sulfation and other neurotransmitter systems is an area ripe for investigation. The regulation of SULT1A3 by dopamine itself points to a complex feedback loop within the dopaminergic system. nih.gov Understanding how dopamine 4-O-sulfate influences and is influenced by other neurotransmitter networks will be key to unraveling its broader physiological significance. It has been proposed that dopamine sulfate could serve as a reservoir for dopamine, which could be released through enzymatic hydrolysis to exert biological effects. nih.gov

Development of Enhanced Analytical Tools for Precise In Situ Measurement

Advancements in analytical techniques are crucial for furthering our understanding of dopamine 4-O-sulfate. Current methods, such as high-performance liquid chromatography (HPLC) coupled with fluorimetric or mass spectrometric detection, have been successfully used to quantify dopamine 4-O-sulfate in plasma and urine. nih.gov However, these methods often require sample processing and may not be suitable for real-time, in situ measurements.

The development of novel analytical tools with higher sensitivity and spatial resolution is a key future direction. Techniques such as microdialysis coupled with advanced mass spectrometry can provide dynamic information about the extracellular levels of dopamine 4-O-sulfate in specific brain regions. plos.orgnih.gov Furthermore, the creation of selective fluorescent probes or biosensors for dopamine 4-O-sulfate could enable its visualization and quantification within living cells and tissues.

These enhanced analytical capabilities will allow researchers to precisely track the dynamics of dopamine 4-O-sulfate in real-time, providing critical data on its synthesis, release, transport, and interaction with biological targets in both health and disease models.

Exploration of Uncharted Physiological or Pathophysiological Roles in Preclinical Models (excluding direct human disease research)

While once considered pharmacologically inert, preclinical studies are beginning to uncover potential physiological roles for dopamine 4-O-sulfate. In anesthetized dogs, intravenous administration of dopamine 4-O-sulfate did not affect renal blood flow or blood pressure, suggesting a lack of agonist activity at vascular DA1 receptors. nih.govsemanticscholar.org However, in isolated perfused rat hearts, dopamine 4-O-sulfate demonstrated positive inotropic effects, which were attributed to its conversion to free dopamine and norepinephrine (B1679862) within the atrial tissues. nih.gov This suggests that in certain tissues, dopamine 4-O-sulfate may act as a pro-drug.

Further preclinical studies in various animal models are needed to explore other potential physiological or pathophysiological roles. For instance, investigating its effects on neuronal excitability, synaptic plasticity, and endocrine function could reveal novel activities. Given the link between dopamine sulfation and aggregative behavior in insects, nih.govnih.gov exploring its role in social and motivated behaviors in mammalian models would be a logical next step.

Additionally, investigating how levels of dopamine 4-O-sulfate are altered in preclinical models of neurological and psychiatric conditions could provide insights into its potential as a biomarker, without directly studying the human disease. These preclinical explorations will be instrumental in building a comprehensive understanding of the biological significance of this once-overlooked metabolite.

Q & A

Q. How is dopamine 4-O-sulfate synthesized and characterized in laboratory settings?

Dopamine 4-O-sulfate is synthesized via sulfation of dopamine using concentrated sulfuric acid under controlled conditions. The reaction mixture is purified using ion-exchange chromatography (e.g., Dowex 50-X8 and Dowex 1-X2 columns) to isolate the isomers. Structural confirmation is achieved through reversed-phase HPLC with UV detection and comparison to reference standards . Recrystallization from ethanol-water or acetic acid ensures purity, and fluorimetric detection coupled with post-column hydrolysis enhances sensitivity for quantification in biological samples .

Q. What analytical techniques distinguish dopamine 3-O-sulfate from 4-O-sulfate in biological matrices?

High-performance liquid chromatography (HPLC) with anion-exchange columns and post-column hydrolysis is the gold standard. For example, combining UV spectrophotometry (280 nm) with fluorimetric detection after hydrolysis allows precise differentiation. Electrochemical or photochemical detectors further improve specificity by targeting catecholamine oxidation profiles .

Advanced Research Questions

Q. Why does dopamine 4-O-sulfate exhibit lower physiological prevalence compared to the 3-O-sulfate isomer, despite comparable in vitro sulfotransferase activity?

While SULT1A3 sulfates both dopamine hydroxyl groups in vitro (with similar Km values), the 3-O-sulfate is produced 6× faster (Vmax = 344 vs. 45.4 nmol/min/mg) due to hydrogen bonding between the 3-OH group and catalytic residues (His108, Lys106) in the enzyme’s active site . Physiological dominance of the 3-O-sulfate may also involve transport protein selectivity or differential hydrolysis by arylsulfatases .

Q. How do structural studies resolve the regioselectivity of sulfotransferases like SULT1A3 for dopamine sulfation?

X-ray crystallography of SULT1A3-dopamine complexes reveals that minor substrate reorientations determine sulfation sites. The 3-OH group aligns optimally with the catalytic PAPS cofactor (3'-phosphoadenosine-5'-phosphosulfate), while steric hindrance or suboptimal hydrogen bonding at the 4-OH reduces efficiency. Mutagenesis studies of residues like His108 can validate these interactions .

Q. How should researchers address contradictory data on dopamine sulfate isomer ratios across studies?

Discrepancies often arise from methodological differences, such as:

  • Sample preparation : Enzymatic hydrolysis vs. direct isomer quantification (e.g., HPLC with post-column hydrolysis avoids artifacts from incomplete hydrolysis ).
  • Detection limits : Fluorimetric methods (detection limit ~0.1 pmol) vs. UV-based assays (~1 nmol) .
  • Biological variability : Plasma vs. urine samples, or inter-individual differences in sulfotransferase/arylsulfatase expression . Standardizing protocols and reporting Km, Vmax, and detection thresholds improves cross-study comparability .

Methodological Considerations

  • Enzyme kinetics : Use Michaelis-Menten assays with purified SULT1A3 and saturating PAPS concentrations to isolate sulfation efficiency from cofactor limitations .
  • Structural analysis : Pair X-ray crystallography with molecular dynamics simulations to model substrate-enzyme interactions .
  • Data normalization : Report isomer ratios relative to total dopamine sulfate concentrations to account for biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dopamine 4-sulfate
Reactant of Route 2
Dopamine 4-sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.